[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine

Medicinal Chemistry Physical Organic Chemistry Lead Optimization

[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine (CAS 1780694-01-0) is a primary amine with the molecular formula C5H5F3N2O and a molecular weight of 166.10 g/mol. This heterocyclic compound features an oxazole core bearing a trifluoromethyl (-CF3) group at the C2 position and an aminomethyl (-CH2NH2) group at the C4 position.

Molecular Formula C5H5F3N2O
Molecular Weight 166.10
CAS No. 1780694-01-0
Cat. No. B3246388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine
CAS1780694-01-0
Molecular FormulaC5H5F3N2O
Molecular Weight166.10
Structural Identifiers
SMILESC1=C(N=C(O1)C(F)(F)F)CN
InChIInChI=1S/C5H5F3N2O/c6-5(7,8)4-10-3(1-9)2-11-4/h2H,1,9H2
InChIKeyNCDGBPNIPDNTIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)-1,3-oxazol-4-yl methanamine (CAS 1780694-01-0): Chemical Identity and Sourcing Baseline


[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine (CAS 1780694-01-0) is a primary amine with the molecular formula C5H5F3N2O and a molecular weight of 166.10 g/mol . This heterocyclic compound features an oxazole core bearing a trifluoromethyl (-CF3) group at the C2 position and an aminomethyl (-CH2NH2) group at the C4 position . The presence of the highly electronegative -CF3 group typically imparts enhanced metabolic stability and lipophilicity compared to non-fluorinated oxazole analogs, a class-level inference supported by general fluorinated heterocycle SAR [1]. However, peer-reviewed literature specifically characterizing the biological activity, synthetic utility, or physical properties of this exact compound is notably sparse, indicating it is primarily a specialty research intermediate rather than a well-documented pharmaceutical lead .

Procurement Alert: Why Generic Substitution is Inadvisable for [2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine (1780694-01-0) in Research Programs


Scientific users cannot assume that any trifluoromethylated oxazole derivative is interchangeable with CAS 1780694-01-0. While numerous trifluoromethyl-oxazole regioisomers and functional analogs exist—such as [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine (CAS 1492412-95-9) and [5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride (CAS 2260936-78-3)—their physicochemical and biological properties differ substantially [1]. A direct comparison of predicted density and pKa values reveals measurable differences: CAS 1780694-01-0 has a predicted density of 1.396±0.06 g/cm³ and pKa of 6.96±0.29 , whereas its 3-trifluoromethyl regioisomer (CAS 1492412-95-9) exhibits a predicted density of 1.396±0.06 g/cm³ but a notably lower pKa of 3.00±0.50 . This 3.96-unit pKa difference significantly impacts protonation state, solubility, and membrane permeability under physiological or reaction conditions. Furthermore, derivatives of the 3-substituted isomer have demonstrated measurable antifungal activity (e.g., IC50 of 28.9 mg/L against Sclerotinia sclerotiorum) , whereas no comparable activity data exists for the 2-substituted target compound. Substituting one oxazole regioisomer for another without verification therefore risks irreproducible synthetic outcomes or spurious biological results.

Quantitative Procurement Evidence: [2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine (1780694-01-0) versus Structural Analogs


Evidence #1: Regioisomeric pKa and Ionization State Differentiation

A critical physicochemical differentiator between [2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine (CAS 1780694-01-0) and its 3-trifluoromethyl regioisomer (CAS 1492412-95-9) is the predicted acid dissociation constant (pKa). The target compound has a predicted pKa of 6.96±0.29 , whereas the 3-trifluoromethyl isomer is predicted to have a substantially lower pKa of 3.00±0.50 .

Medicinal Chemistry Physical Organic Chemistry Lead Optimization

Evidence #2: Divergent Reported Biological Activity Between Regioisomers

Derivatives of the 3-trifluoromethyl oxazole regioisomer have demonstrated quantifiable antifungal activity, with a specific pyrimidine carboxamide derivative (Compound 5f) showing an IC50 of 28.9 mg/L against Sclerotinia sclerotiorum and activity against Colletotrichum fragariae . In contrast, no peer-reviewed biological activity data—positive or negative—exists for [2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine (CAS 1780694-01-0) or its direct derivatives [1].

Agrochemical Discovery Antifungal Screening Structure-Activity Relationship

Evidence #3: Differential Synthetic Accessibility and Vendor Availability

Market availability differs markedly between oxazole regioisomers. The target compound, [2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine (CAS 1780694-01-0), is offered by specialty suppliers such as Leyan (98% purity, catalog #1796222) and Parchem , but is noted as discontinued by at least one major vendor (CymitQuimica/Biosynth) . In contrast, the 3-substituted isomer (CAS 1492412-95-9) and 5-substituted isomer hydrochloride (CAS 2260936-78-3) are more broadly listed across multiple vendor platforms [1].

Chemical Sourcing Synthetic Chemistry Procurement Logistics

Evidence #4: Safety and Handling Profile (GHS Classification)

According to vendor safety data, [2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine (CAS 1780694-01-0) carries multiple GHS hazard classifications. The compound is classified as Acute Toxicity Category 4 via oral (H302), dermal (H312), and inhalation (H332) routes, as well as Skin Corrosion/Irritation Category 1 (H314) and Specific Target Organ Toxicity Single Exposure Category 3 (H335, respiratory irritation) .

Laboratory Safety Chemical Handling Regulatory Compliance

Evidence #5: Electrochemical Synthesis Feasibility as a Strategic Procurement Differentiator

A recent conference presentation from the Korean Chemical Society (April 2024) reported a cascade electrochemical aminotrifluoromethylation and cyclization process for synthesizing trifluoromethyl oxazole derivatives [1]. This method enables efficient synthesis without the need for external chemical oxidants and minimizes side reactions through controlled electrochemical conditions, producing the desired products in high yield [1]. While the presentation does not specify CAS 1780694-01-0 as the exact product, the methodology applies to the broader class of 2-trifluoromethylated oxazoles [2][3].

Green Chemistry Electrosynthesis Process Chemistry

Recommended Application Scenarios for [2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine (1780694-01-0) Based on Available Evidence


Scenario 1: Medicinal Chemistry Building Block for Neutral Permeability Requirements

The predicted pKa of 6.96 for CAS 1780694-01-0 indicates that at physiological pH (7.4), the aminomethyl group remains predominantly in its neutral, unprotonated state . This contrasts sharply with the 3-trifluoromethyl regioisomer (predicted pKa 3.00), which would exist largely in its anionic, deprotonated form under the same conditions . Consequently, researchers designing compounds intended for passive diffusion across lipid bilayers—particularly blood-brain barrier penetration or intracellular target engagement—should prioritize the 2-substituted regioisomer when neutral amine character is required for the pharmacophore hypothesis. This specific ionization profile provides a clear, quantifiable rationale for selecting CAS 1780694-01-0 over its regioisomeric alternatives.

Scenario 2: SAR Studies Requiring Defined Negative Controls

Given that derivatives of the 3-trifluoromethyl oxazole regioisomer have demonstrated measurable antifungal activity (e.g., IC50 28.9 mg/L against Sclerotinia sclerotiorum) , while no biological activity has been reported for the 2-substituted target compound , CAS 1780694-01-0 is strategically valuable as a negative control or as the core scaffold for exploring divergent structure-activity relationships. In screening campaigns where the 3-substituted scaffold has already shown promise, procurement of the 2-substituted analog enables rigorous interrogation of whether observed activity is regioisomer-dependent. This prevents false assumptions about class-level efficacy and strengthens the intellectual property position of novel derivatives.

Scenario 3: Green Chemistry and Electrochemical Process Development

The recent disclosure of an electrochemical cascade aminotrifluoromethylation and cyclization method for synthesizing trifluoromethyl oxazole derivatives offers a modern, oxidant-free synthetic route that is potentially applicable to CAS 1780694-01-0 . This approach, which minimizes side reactions and eliminates the need for stoichiometric chemical oxidants, aligns with industrial green chemistry initiatives and may provide a cost-advantaged manufacturing pathway at scale. Organizations developing process chemistry for fluorinated heterocycle libraries should evaluate this compound as a model substrate for implementing and optimizing electrochemical synthesis protocols, distinguishing it from analogs that lack published electrosynthetic methodology.

Scenario 4: Specialty Research Programs with Controlled Procurement Lead Times

Vendor intelligence indicates that CAS 1780694-01-0 is a specialty research intermediate with limited commercial availability, offered by select suppliers such as Leyan (98% purity) and Parchem , but noted as discontinued by at least one vendor . Research programs considering this compound should plan for extended procurement lead times and may benefit from establishing relationships with custom synthesis providers or maintaining modest inventory buffers. This scenario is most appropriate for well-funded, hypothesis-driven research where the specific regioisomeric identity is non-negotiable, and where the program timeline can accommodate the supply chain realities of a niche building block.

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